[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER
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Overview
Description
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of brominated furan, oxadiazole, and dichlorophenyl ether moieties, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 5-bromo-2-furyl moiety: This step involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-furan.
Synthesis of the 1,2,4-oxadiazole ring: The 5-bromo-2-furan is then reacted with appropriate nitrile and hydrazine derivatives to form the 1,2,4-oxadiazole ring.
Etherification: The final step involves the etherification of the oxadiazole intermediate with 2,4-dichlorophenol under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) for methoxylation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or other nucleophiles in suitable solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as oxidative stress response, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER: can be compared with similar compounds like:
Bis(2-ethylhexyl) terephthalate: A plasticizer with different structural features and applications.
Compounds involved in Knoevenagel condensation: These compounds share some synthetic routes but differ in their chemical properties and applications.
Radical-triggered translocation compounds: These compounds exhibit unique reactivity patterns compared to the target compound.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O3/c14-11-4-3-10(20-11)13-17-12(21-18-13)6-19-9-2-1-7(15)5-8(9)16/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDCWXSVRNQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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